molecular formula C15H12ClFO3 B2696579 Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate CAS No. 128982-50-3

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate

Cat. No.: B2696579
CAS No.: 128982-50-3
M. Wt: 294.71
InChI Key: LVAVNGMCFZQNAT-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate is a substituted benzoate ester featuring a 2-chloro-6-fluorobenzyloxy group at the para position of the methyl benzoate backbone. This compound is characterized by its aromatic chloro and fluoro substituents, which confer distinct electronic and steric properties.

Properties

IUPAC Name

methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-15(18)10-5-7-11(8-6-10)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAVNGMCFZQNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The benzoate ester can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Various substituted benzoates.

    Oxidation: 4-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid.

    Reduction: 4-[(2-chloro-6-fluorophenyl)methoxy]benzyl alcohol.

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure : The compound is characterized by a benzoate ester linked to a chlorofluorophenyl group through a methoxy linkage.

Reactivity : Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate can undergo several chemical reactions:

  • Nucleophilic Substitution : The methoxy group can be substituted by various nucleophiles.
  • Oxidation : The benzoate moiety can be oxidized to yield corresponding carboxylic acids.
  • Reduction : The ester can be reduced to an alcohol using reducing agents.
Reaction TypeReagents/ConditionsMajor Products
Nucleophilic SubstitutionPotassium carbonate in DMFVarious substituted benzoates
OxidationPotassium permanganate in aqueous medium4-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid
ReductionLithium aluminum hydride in anhydrous ether4-[(2-chloro-6-fluorophenyl)methoxy]benzyl alcohol

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. Its functional groups allow for versatile modifications that can lead to the development of new compounds with desired properties.

Biology

Research has indicated potential biological activities associated with this compound, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with mechanisms potentially involving the inhibition of pro-inflammatory cytokines.

Medicine

This compound is being explored as a potential drug candidate due to its unique structural features that may interact favorably with biological targets. Its dual halogen substitution (chlorine and fluorine) enhances its pharmacological profile, potentially increasing its efficacy and selectivity.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
  • Cytotoxicity Assays : Studies have shown that the compound possesses cytotoxic effects against human cancer cell lines, including A431 (epidermoid carcinoma) and HT29 (colorectal cancer), with IC50 values comparable to established chemotherapeutics.
  • Mechanistic Studies : Molecular docking studies indicate that this compound interacts with specific protein targets involved in cell proliferation pathways, providing insights into its potential therapeutic mechanisms.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include derivatives with variations in substituents on the benzyloxy or benzoate moieties. Key examples from the literature are summarized below:

Table 1: Structural Comparison of Methyl 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoate and Related Compounds
Compound Name Substituents Molecular Formula Key Structural Features References
This compound 2-chloro-6-fluoro on benzyloxy C₁₅H₁₁ClFO₃ Chloro and fluoro substituents
Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate Bromo, chloroquinoline C₁₉H₁₄BrClNO₃ Quinoline ring, bromo substituent
Methyl 4-((2-formylphenoxy)methyl)benzoate Formyl group on phenoxy C₁₆H₁₄O₅ Formyl substituent
Triflusulfuron methyl ester Triazin, trifluoroethoxy C₁₂H₁₁F₃N₄O₆S Triazine ring, sulfonyl urea linkage

Key Observations :

  • Substituent Electronic Effects: The chloro and fluoro groups in the target compound enhance electron-withdrawing effects compared to bromo (in quinoline derivatives) or methoxy groups (e.g., in metsulfuron methyl ester). This influences reactivity in nucleophilic substitution or coupling reactions .
  • Steric Considerations: The 2-chloro-6-fluoro substitution creates a sterically hindered environment compared to mono-substituted analogs like methyl 4-((2-formylphenoxy)methyl)benzoate .

Crystallographic and Supramolecular Behavior

Crystal structure analyses reveal differences in molecular packing and non-covalent interactions:

  • This compound : Likely exhibits π–π stacking and C–H⋯O interactions similar to its analogs. However, specific data are absent in the provided evidence.
  • Quinoline Derivatives (e.g., Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate): These form chains via π–π stacking, but lack hydrogen bonds in some cases. Coplanarity of non-H atoms is observed in simpler analogs .
  • Formyl-Substituted Derivatives: These intermediates (e.g., methyl 4-((2-formylphenoxy)methyl)benzoate) are typically synthesized for further functionalization, with purification via flash chromatography using chloroform .

Biological Activity

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on various studies that highlight its mechanisms, effects, and applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClF O3
  • Molecular Weight : 304.74 g/mol

The compound features a benzoate structure with a methoxy group and a chlorofluorophenyl substituent, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:

  • Receptor Binding : Similar compounds have been shown to bind with high affinity to several receptors, suggesting that this compound may interact with specific biological receptors, leading to various physiological effects.
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which could mitigate oxidative stress in cells .
  • Anticancer Properties : Preliminary data indicate potential anticancer activity, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntioxidantMay reduce oxidative damage in cells, similar to other phenolic compounds .
AnticancerPotential to inhibit cancer cell growth; further studies needed for validation .
Enzyme InhibitionPossible inhibition of key enzymes involved in metabolic pathways .

Case Studies and Research Findings

  • In Vitro Studies : A study utilizing luciferase reporter assays demonstrated that derivatives of this compound could modulate transcriptional activity related to oncogenes like GATA4 and NKX2-5, indicating potential anticancer mechanisms .
  • Toxicity Assessments : Toxicological evaluations using MTT assays revealed that at high concentrations, this compound exhibited cytotoxic effects on various cell lines, necessitating careful dosage considerations in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the methoxy and chlorofluorophenyl groups significantly affect the biological activity of related compounds, suggesting avenues for optimizing efficacy while minimizing toxicity .

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